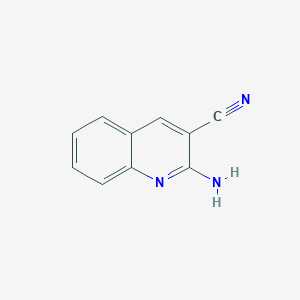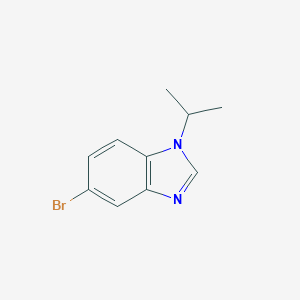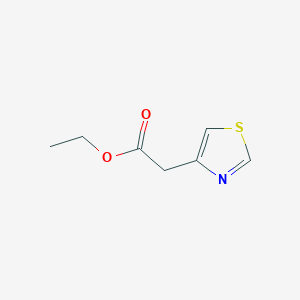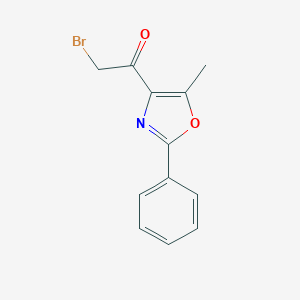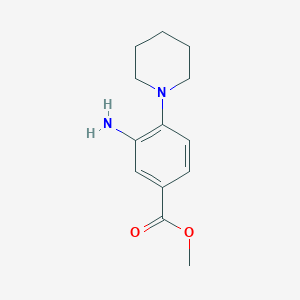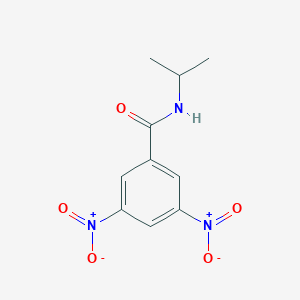
3,5-dinitro-N-propan-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dinitro-N-propan-2-ylbenzamide, also known as DNBA, is a nitroaromatic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study, including biochemistry, pharmacology, and toxicology. In
Mechanism Of Action
The mechanism of action of 3,5-dinitro-N-propan-2-ylbenzamide involves its ability to interact with biomolecules, such as proteins and lipids, through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This interaction results in a change in the fluorescence properties of 3,5-dinitro-N-propan-2-ylbenzamide, which can be used to monitor the binding event.
Biochemical And Physiological Effects
3,5-dinitro-N-propan-2-ylbenzamide has been shown to have minimal toxicity and does not have any known physiological effects in vivo. However, it has been shown to interact with various biomolecules in vitro, such as proteins, lipids, and nucleic acids, and can modulate their activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,5-dinitro-N-propan-2-ylbenzamide in lab experiments is its high sensitivity and specificity for detecting biomolecular interactions. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of 3,5-dinitro-N-propan-2-ylbenzamide is its potential for non-specific binding, which can lead to false-positive results.
Future Directions
There are several future directions for the use of 3,5-dinitro-N-propan-2-ylbenzamide in scientific research. One potential direction is the development of new diagnostic assays for diseases, such as Alzheimer's and Parkinson's disease, which are characterized by protein misfolding and aggregation. Another direction is the use of 3,5-dinitro-N-propan-2-ylbenzamide in the development of new drugs and therapies, particularly in the field of cancer research. Finally, the use of 3,5-dinitro-N-propan-2-ylbenzamide in the study of membrane dynamics and lipid-protein interactions is an area of active research.
Conclusion:
In conclusion, 3,5-dinitro-N-propan-2-ylbenzamide is a valuable tool in scientific research due to its unique chemical properties and structure. Its ability to interact with biomolecules and modulate their activity makes it a useful tool in various fields of study. While there are limitations to its use, the future directions for 3,5-dinitro-N-propan-2-ylbenzamide research are promising and will likely lead to new discoveries and advancements in the field of biochemistry and pharmacology.
Synthesis Methods
The synthesis of 3,5-dinitro-N-propan-2-ylbenzamide involves the reaction of 3,5-dinitrobenzoic acid with propan-2-amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
3,5-dinitro-N-propan-2-ylbenzamide has been widely used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme activity, and membrane dynamics. It has also been used as a tool to investigate the mechanism of action of drugs and toxins. In addition, 3,5-dinitro-N-propan-2-ylbenzamide has been used in the development of diagnostic assays for various diseases, such as cancer and infectious diseases.
properties
CAS RN |
10056-19-6 |
|---|---|
Product Name |
3,5-dinitro-N-propan-2-ylbenzamide |
Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
3,5-dinitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H11N3O5/c1-6(2)11-10(14)7-3-8(12(15)16)5-9(4-7)13(17)18/h3-6H,1-2H3,(H,11,14) |
InChI Key |
HDBVLHIQSYYAII-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
10056-19-6 |
synonyms |
BenzaMide, N-(1-Methylethyl)-3,5-dinitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




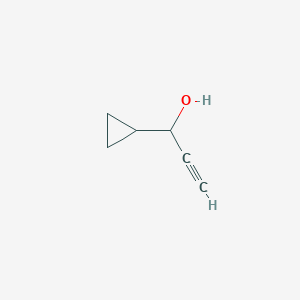
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
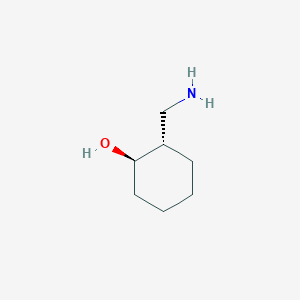

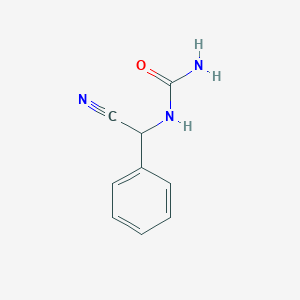

![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)
